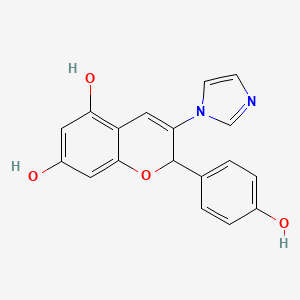
3-Morpholinopropyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinopropyl carbamimidothioate is a chemical compound with the molecular formula C8H19N3OS. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a propyl chain, and a carbamimidothioate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropyl carbamimidothioate typically involves the reaction of morpholine, propylamine, and thiourea under specific conditions. One common method is the catalyst-free tandem reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts . This method is known for its efficiency and simplicity, making it a preferred choice for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinopropyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Morpholinopropyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinopropyl carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals through hydrogen atom transfer and single electron transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Known for its antioxidant properties.
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-Morpholinopropyl carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H17N3OS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl carbamimidothioate |
InChI |
InChI=1S/C8H17N3OS/c9-8(10)13-7-1-2-11-3-5-12-6-4-11/h1-7H2,(H3,9,10) |
InChI Key |
HQEVFNNGJWIGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
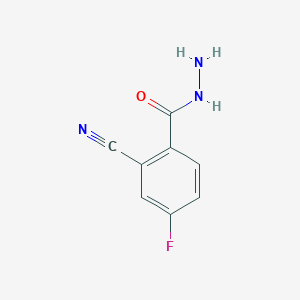

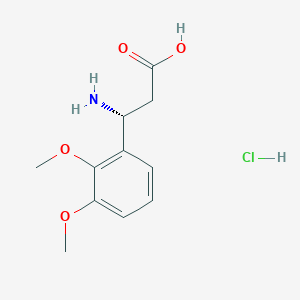
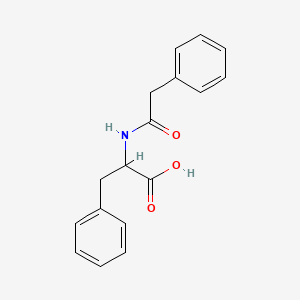

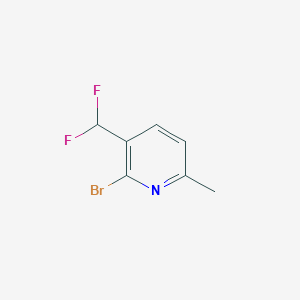

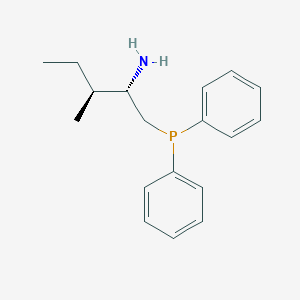
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
